molecular formula C17H20N6 B2956023 1-benzyl-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 313224-30-5

1-benzyl-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2956023
CAS No.: 313224-30-5
M. Wt: 308.389
InChI Key: SXDSBHHNYIGKKY-UHFFFAOYSA-N
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Description

1-Benzyl-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic small molecule based on the privileged pyrazolo[3,4-d]pyrimidine scaffold, which is a well-established bioisostere of purine nucleobases . This structure allows the compound to compete with ATP for binding at the catalytic domain of various kinase targets, making it a candidate for investigating new anticancer therapeutics . The core pyrazolo[3,4-d]pyrimidine framework is designed to occupy the adenine binding pocket of enzymes, while the 4-methylpiperazinyl and benzyl substituents are typical modifications intended to interact with adjacent hydrophobic regions and the ribose pocket, potentially enhancing selectivity and potency . Compounds featuring this scaffold have demonstrated promising biological activities in research settings, including significant inhibitory effects against kinase targets such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), which are critically involved in cell proliferation and survival pathways in cancers . Research into pyrazolo[3,4-d]pyrimidine derivatives has shown they can exhibit broad-spectrum cytotoxic activity against various cancer cell lines and can induce cell cycle arrest and apoptosis . It is important to note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-benzyl-4-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6/c1-21-7-9-22(10-8-21)16-15-11-20-23(17(15)19-13-18-16)12-14-5-3-2-4-6-14/h2-6,11,13H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDSBHHNYIGKKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=NC3=C2C=NN3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine core This can be achieved through a cyclization reaction involving hydrazine and a suitable β-diketone or β-ketoester

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of high-throughput reactors and continuous flow processes to ensure efficiency and consistency. Purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure, potentially leading to the formation of new compounds with altered properties.

  • Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound. These products can exhibit different biological and chemical properties, making them valuable for further research and application.

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of the compound "1-benzyl-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine":

Unfortunately, the provided search results do not offer comprehensive information regarding specific applications, case studies, or detailed research findings for the compound "this compound." However, some search results provide related chemical information:

  • Chemical Information:
    • The compound has a molecular weight of 308.38 and a molecular formula of C17H20N6 .
    • Its English alias is this compound and 1H-Pyrazolo[3,4-d]pyrimidine, 4-(4-methyl-1-piperazinyl)-1-(phenylmethyl)- .
  • Related Research:
    • Pyrazolo[3,4-c]pyridines bearing substitutions have been designed and synthesized, some showing inhibitory activity against glycogen synthase kinase 3 (GSK3)α/β, cdc2-like kinases 1 (CLK1), and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) .
    • These kinases are relevant to neurodegenerative diseases like Alzheimer's disease .
  • Muscarinic receptor antagonists:
    • N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide derivatives are being investigated as muscarinic receptor 4 (m4) antagonists for treating neurological diseases such as Alzheimer's Disease and Lewy Body Dementia .

Mechanism of Action

The mechanism by which 1-benzyl-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Table 1: Key Analogues and Their Reported Activities

Compound Structure Biological Target/Activity Key Findings Reference ID
1-(4-Chlorobenzyl)-4-(4-phenethylpiperazinyl) Kinase inhibition (unspecified) Improved metabolic stability over benzyl analogs; IC₅₀ not reported
1-(t-Butyl)-6-(methylthio)-4-amine (KKC080096) HO-1 upregulation Neuroprotective effects in microglial cells; EC₅₀ = 2.1 µM
6-Amino-N-(piperidin-4-yl) derivative Anti-leishmanial 98% parasite inhibition in mouse VL model at 50 mg/kg
N3-(3-Aminophenyl)-N4-(3-chlorophenyl) EGFR inhibition 85% inhibition at 10 nM; comparable to erlotinib
1-Cyclopentyl-3-(t-butyl)-6-(4-pyridinyl) IDO inhibition IC₅₀ = 0.3 µM; proposed for cancer immunotherapy

Key Observations:

  • Kinase Selectivity: The 4-methylpiperazinyl group in the target compound may favor binding to kinases with larger hydrophobic pockets (e.g., FLT3, VEGFR-2), while bulkier substituents (e.g., phenethyl in ) could limit this .
  • Anti-Leishmanial vs. Anticancer Activity: 6-Amino derivatives () prioritize anti-parasitic activity, whereas 4-methylpiperazinyl/benzyl analogs (target compound, ) are more aligned with kinase inhibition .
  • Neuroprotection: Methylthio and methoxybenzyl groups () correlate with HO-1 induction, absent in the target compound’s current profile .

Biological Activity

1-benzyl-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores the compound's mechanisms of action, biological activities, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H20N6C_{17}H_{20}N_{6}, with a molecular weight of 320.38 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. In particular:

  • Mechanism of Action : The compound acts as an inhibitor of serine-threonine kinases such as p70S6K and Akt, which are crucial in cell growth and proliferation pathways. Inhibition of these kinases can lead to reduced tumor growth and increased apoptosis in cancer cells .
  • Case Study : A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibited significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) with IC50 values in the low micromolar range .
CompoundCell LineIC50 (µM)
This compoundA5490.64
This compoundHCT1160.49

Neurological Activity

The compound also shows promise in treating neurological disorders:

  • Muscarinic Receptor Modulation : Research indicates that it acts as a modulator for muscarinic receptors, particularly m4 receptors. This modulation could be beneficial in treating conditions such as Alzheimer's disease .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components:

  • Piperazine Moiety : The presence of the piperazine ring enhances binding affinity to target receptors and kinases.
  • Substituent Effects : Variations in the benzyl substituent can alter the potency and selectivity towards specific kinases or receptors .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-benzyl-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. A typical approach involves reacting a pyrazolo[3,4-d]pyrimidine core (e.g., 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) with 4-methylpiperazine under anhydrous conditions in solvents like dimethylformamide (DMF) or acetonitrile. For example, in analogous syntheses, intermediates are generated by refluxing with alkyl halides or aryl chlorides, followed by recrystallization from ethanol or acetonitrile for purification . Key steps include monitoring reaction progress via TLC and confirming purity using HPLC (>95%).

Q. How are structural and purity characteristics validated for this compound?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • 1H NMR : Peaks for the benzyl group (δ 4.8–5.2 ppm, singlet for -CH2-) and methylpiperazine (δ 2.3–2.7 ppm, multiplet for N-CH3).
  • IR : Stretching frequencies for C-N (1250–1350 cm⁻¹) and aromatic C=C (1600–1450 cm⁻¹).
  • Mass Spectrometry : Molecular ion peaks matching the exact mass (e.g., m/z 365.2 for C19H23N7).
    Purity is assessed via reverse-phase HPLC with UV detection at 254 nm .

Q. What pharmacological properties are associated with pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer : These derivatives exhibit antitumor, antiviral, and anti-inflammatory activities. For example, substituents like 4-methylpiperazine enhance kinase inhibition (e.g., targeting JAK2 or mTOR). Biological assays include:

  • In vitro cytotoxicity : MTT assays using cancer cell lines (IC50 values typically 1–10 µM).
  • Kinase inhibition : ELISA-based enzyme activity assays with ATP competition .

Advanced Research Questions

Q. How can reaction yields be optimized for N-alkylation steps in the synthesis?

  • Methodological Answer : Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of piperazine.
  • Catalysis : Anhydrous sodium acetate or K2CO3 enhances alkylation efficiency.
  • Temperature control : Reflux conditions (80–100°C) for 12–16 hours ensure completion.
    Pilot studies show yields increasing from 60% to >85% with these adjustments .

Q. What strategies resolve contradictions in biological activity data between analogs?

  • Methodological Answer : Discrepancies often arise from substituent effects. For example:

  • Case Study : A benzyl-substituted analog may show reduced cytotoxicity compared to a phenyl derivative due to steric hindrance.
  • Resolution : Perform molecular docking to assess binding pocket compatibility and synthesize analogs with varied substituents (e.g., halogenation at the benzyl group) to refine structure-activity relationships (SAR) .

Q. How is crystallographic data used to validate the compound’s structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) confirms bond lengths and angles. For pyrazolo[3,4-d]pyrimidines:

  • Unit cell parameters : Monoclinic symmetry (e.g., space group P21/c).
  • Hydrogen bonding : N-H···N interactions stabilize the crystal lattice.
    Data refinement uses software like SHELXL, with R-factors < 0.05 indicating high accuracy .

Q. What are the stability considerations for this compound under varying pH and temperature?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) show:

  • Acidic conditions (pH 2) : Degradation via hydrolysis of the piperazine moiety.
  • Neutral/basic conditions (pH 7–9) : Stable for >12 months.
    Storage recommendations: desiccated at -20°C in amber vials .

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